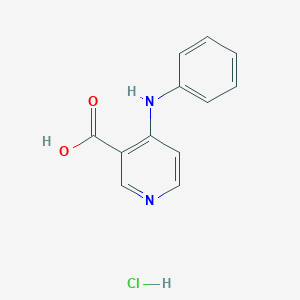
4-(Phenylamino)pyridine-3-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(Phenylamino)pyridine-3-carboxylic acid hydrochloride” is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acid is a group of organic compounds which are monocarboxylic derivatives of pyridine . The compound has a molecular weight of 250.68 .
Synthesis Analysis
The synthesis of this compound involves the recyclization of a thiopyran ring using cyclic secondary amines . This process converts the thiopyran ring into substituted thieno[2,3-b]pyridines .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H10N2O2.ClH/c15-12(16)10-8-13-7-6-11(10)14-9-4-2-1-3-5-9;/h1-8H,(H,13,14)(H,15,16);1H . This indicates the presence of a chlorine atom, a phenyl group, and a pyridine ring in the structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature .科学的研究の応用
Antiviral Activity
The synthesis of new derivatives of 4-(phenylamino)pyridine-3-carboxylic acid has demonstrated potential antiviral properties. Bernardino et al. (2007) synthesized derivatives that exhibited inhibitory effects against Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and vesicular stomatitis virus (VSV), with some compounds showing no toxicity for Vero cells. This study opens avenues for developing new antiviral agents based on 4-(phenylamino)pyridine-3-carboxylic acid hydrochloride derivatives (Bernardino et al., 2007).
Organic Synthesis and Catalysis
In the field of organic synthesis, 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), a derivative of pyridine, has been used as a recyclable catalyst for the acylation of inert alcohols and phenols. This showcases the compound's utility in facilitating chemical transformations under base-free conditions, highlighting its potential as a sustainable catalytic agent (Zhihui Liu et al., 2014).
Material Science and Ligand Design
Research by Samanta et al. (2008) investigated singlet diradical complexes of ruthenium and osmium with derivatives of 4-(phenylamino)pyridine-3-carboxylic acid. These complexes exhibit unique geometrical and electronic structures that change upon oxidation, suggesting applications in material science and ligand design for catalysis and electronic materials (Samanta et al., 2008).
Safety and Hazards
将来の方向性
The pyrrolidine ring, a component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This suggests that “4-(Phenylamino)pyridine-3-carboxylic acid hydrochloride” and similar compounds could have potential applications in drug discovery .
特性
IUPAC Name |
4-anilinopyridine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2.ClH/c15-12(16)10-8-13-7-6-11(10)14-9-4-2-1-3-5-9;/h1-8H,(H,13,14)(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVGXXBRUJDOGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=NC=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
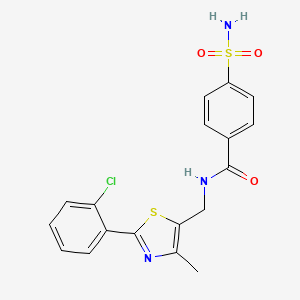
![(2E)-3-(dimethylamino)-2-[(E)-2-(2-methylphenoxy)pyridine-3-carbonyl]prop-2-enenitrile](/img/structure/B2991713.png)
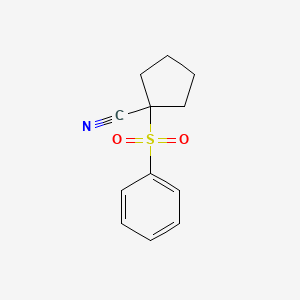
![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(m-tolyl)propanenitrile](/img/structure/B2991715.png)
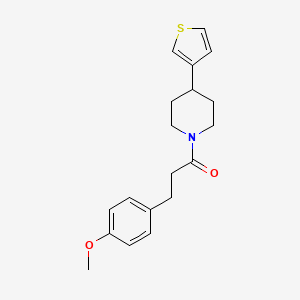

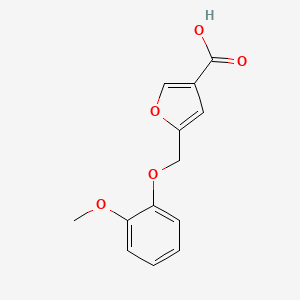
![N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2-oxochromene-3-carboxamide](/img/structure/B2991721.png)
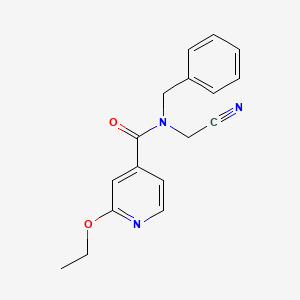

![Methyl 4-[[2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetyl]amino]benzoate](/img/structure/B2991725.png)
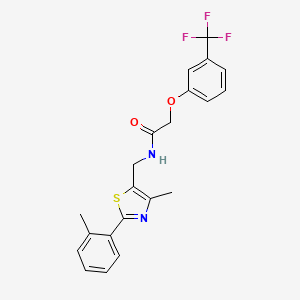
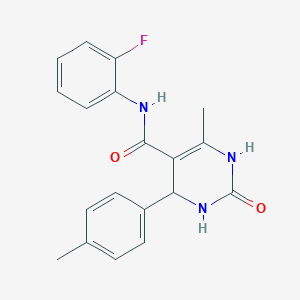
![N-(2,5-dimethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2991730.png)
